Enantiomeric Purity: (R)-Enantiomer (98%) Versus Racemic (RS)-Mixture as Supplied
The (R)-enantiomer of N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)acetamide is supplied with a certified purity of 98% as a single stereoisomer . In contrast, the racemic (RS)-mixture (CAS 1260955-18-7) contains a 50:50 distribution of (R)- and (S)-enantiomers and is offered as an undefined stereochemical mixture . The enantiomeric composition of the (R)-enantiomer batch eliminates the 50% inherent chemical waste and the additional chromatographic purification burden associated with racemic starting materials in stereospecific synthetic sequences.
| Evidence Dimension | Enantiomeric purity (stereochemical composition as supplied) |
|---|---|
| Target Compound Data | 98% (single (R)-enantiomer) |
| Comparator Or Baseline | Racemic (RS)-mixture (CAS 1260955-18-7): ~50:50 (R):(S); no certified enantiomeric excess value reported |
| Quantified Difference | ≥48 percentage-point difference in desired enantiomer content; 50% of racemate mass represents undesired stereoisomer |
| Conditions | Commercial supplier specifications; purity determined by HPLC/NMR per vendor CoA protocols |
Why This Matters
For procurement in asymmetric synthesis programs, selecting the (R)-enantiomer eliminates the need for post-coupling chiral separation, directly reducing solvent, resin, and labor costs associated with supercritical fluid chromatography (SFC) or diastereomeric resolution.
